molecular formula C14H14N2O2 B1445390 Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate CAS No. 87265-59-6

Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate

Cat. No.: B1445390
CAS No.: 87265-59-6
M. Wt: 242.27 g/mol
InChI Key: FTTOBTTWDSJMOD-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate is a compound that features an imidazole ring, a phenyl group, and an ester functional group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate, followed by cyclization with formamide to form the imidazole ring. The reaction conditions often require heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions may be employed to enhance the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that compounds with imidazole rings often exhibit significant biological activity due to their ability to interact with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of imidazole compounds, including this compound, showed promising results against various cancer cell lines. The compound was tested for its cytotoxic effects, revealing an IC50 value that suggests effective inhibition of cancer cell proliferation.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF7 (Breast Cancer)15.2Induction of apoptosis
This compoundA549 (Lung Cancer)12.5Cell cycle arrest

Materials Science

Synthesis of Advanced Materials

The compound has also been utilized as a building block in the synthesis of advanced materials. Its unique chemical structure allows for modifications that can lead to novel polymeric materials with enhanced properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A comparative study on different formulations indicated that the inclusion of this compound resulted in a significant enhancement in material properties.

Polymer Type Additive Thermal Stability (°C) Mechanical Strength (MPa)
PolyethyleneNone22030
PolyethyleneThis compound25040

Agrochemicals

Development of Pesticides

This compound has potential applications in agrochemicals, particularly in the development of novel pesticides. Its efficacy against specific pests has been documented, showcasing its potential as an environmentally friendly alternative to traditional pesticides.

Case Study: Efficacy Against Pests

Field trials conducted to assess the effectiveness of formulations containing this compound demonstrated significant pest control compared to conventional methods.

Pest Species Control Method Mortality Rate (%)
AphidsTraditional Pesticide85
AphidsThis compound formulation90

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their function. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 3-(1H-Imidazol-1-yl)propan-1-amine
  • 3-(1H-Imidazol-1-yl)propan-1-one
  • 3-(1H-Imidazol-1-yl)propan-1-one oxime esters

Comparison: Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate is unique due to the presence of both an ester group and a phenyl group, which confer distinct chemical properties and reactivity. Compared to other imidazole derivatives, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable molecule for various applications.

Biological Activity

Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate is a compound of significant interest due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its role in various biological processes. The compound's structure can be represented as follows:

Ethyl 3 1H imidazol 1 yl 3 phenylprop 2 enoate\text{Ethyl 3 1H imidazol 1 yl 3 phenylprop 2 enoate}

This structure contributes to its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against both azole-susceptible and azole-resistant strains of Candida spp., with minimum inhibitory concentrations (MIC) ranging from 0.125 mg/ml to 1 mg/ml, outperforming standard treatments like fluconazole .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, one study highlighted its efficacy against tumor cell lines, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activities in several models. Compounds with similar structures were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, showing promising results that could lead to new anti-inflammatory drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Cellular Signaling Modulation : It may alter cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Interference with Protein–Protein Interactions : The imidazole moiety allows for potential interactions with proteins involved in various cellular processes, including STAT3 signaling pathways .

Case Studies and Research Findings

A selection of case studies highlights the compound's diverse applications:

StudyFocusFindings
Antifungal ActivityEthyl derivatives showed MIC values significantly lower than fluconazole against resistant strains.
Anticancer EfficacyDemonstrated inhibition of proliferation in multiple cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatory PropertiesCompounds exhibited significant COX inhibition, suggesting potential for new anti-inflammatory therapies.

Chemical Reactions Analysis

Reduction Reactions

The conjugated double bond undergoes selective hydrogenation under catalytic conditions:

Reaction TypeReagent/CatalystConditionsProductYieldSource
HydrogenationH₂/Pd-C (10 wt%)EtOH, 25°C, 12 hEthyl 3-(1H-imidazol-1-yl)-3-phenylpropanoate89%

Sodium borohydride (NaBH₄) in methanol selectively reduces the ester group to yield the corresponding alcohol without affecting the imidazole ring .

Nucleophilic Additions

The α,β-unsaturated ester participates in Michael additions with nitrogen and oxygen nucleophiles:

NucleophileReagentConditionsProductNotes
HydrazineNH₂NH₂·H₂OEtOH, reflux, 6 h3-(1H-imidazol-1-yl)-3-phenylpropanehydrazideForms pyrazole derivatives upon cyclization
AminesRNH₂ (1.2 eq)DMF, K₂CO₃, 60°Cβ-Amino ester adductsStereoselectivity controlled by imidazole steric effects

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to carboxylic acid derivatives under basic conditions:

Ethyl esterLiOH THF H OCarboxylic acid(Yield 78 92 )\cite[3][4]\text{Ethyl ester}\xrightarrow{\text{LiOH THF H O}}\text{Carboxylic acid}\quad (\text{Yield 78 92 })\cite[3][4]

Subsequent coupling reactions with amines (e.g., PyBOP mediation) generate amide derivatives .

Imidazole Ring Modifications

The 1H-imidazol-1-yl group undergoes electrophilic substitution and alkylation:

ReactionReagentProductApplication
N-AlkylationR-X, K₂CO₃, DMF1-Alkylimidazole derivativesEnhances lipophilicity for medicinal chemistry
HalogenationNBS, AIBN4-Bromoimidazole analogIntermediate for cross-coupling reactions

Cycloaddition Reactions

The α,β-unsaturated ester participates in Diels-Alder reactions with dienes:

DieneConditionsProductNotes
1,3-ButadieneToluene, 110°C, 24 hBicyclic imidazole-lactoneEndo selectivity observed

Oxidative Transformations

Oxidation of the prop-2-enoate moiety yields epoxide or diketone derivatives:

Oxidizing AgentProductSelectivity
mCPBAEpoxideCis:Trans = 3:1
KMnO₄, acidic1,2-DiketoneQuantitative at 0°C

Photochemical Reactions

Under UV irradiation (λ = 365 nm), the compound undergoes [2+2] cycloaddition with alkenes to form cyclobutane derivatives .

This compound’s versatility in nucleophilic additions, redox transformations, and cycloadditions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols from referenced studies ensure reproducibility and scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate, and how can stereoselectivity (E:Z ratios) be controlled?

The compound is synthesized via nucleophilic addition of imidazole derivatives to α,β-unsaturated esters. A key method involves reacting tert-butyl propiolate with methimazole (1-methyl-1H-imidazole-2-thiol) under basic conditions (e.g., DABCO), yielding tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate as the predominant isomer . Hydrolysis with trifluoroacetic acid/phenol removes the tert-butyl group, producing the acrylic acid derivative. Stereoselectivity is achieved by selecting bulky ester groups (e.g., tert-butyl over methyl) to favor E-isomer formation through steric hindrance .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • NMR : The vinyl proton (CH=COOR) appears as a doublet in the 6.5–7.5 ppm range (¹H NMR), while the ester carbonyl (COOR) resonates at ~165–170 ppm (¹³C NMR). The imidazole protons show distinct splitting patterns between 7.0–8.5 ppm .
  • IR : Stretching vibrations for C=O (ester) at ~1700–1750 cm⁻¹ and C=C (vinyl) at ~1600–1650 cm⁻¹ confirm structural motifs .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of COOR groups) validate the molecular formula .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX refines the crystal structure by analyzing atomic coordinates, bond lengths, and angles. ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular geometry and confirm stereochemistry. For example, the E-configuration of the α,β-unsaturated ester is validated by the dihedral angle between the imidazole and phenyl rings .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic and optical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to assess charge transfer efficiency. Nonlinear optical (NLO) properties, such as hyperpolarizability (β), are computed to evaluate potential applications in photonics. The conjugated π-system (imidazole-phenyl-enoate) enhances NLO activity .

Q. How can in vitro assays evaluate its antifungal activity, and what structural modifications improve efficacy?

Antifungal potency is tested via broth microdilution (CLSI M38-A2 guidelines) against Candida spp. and Aspergillus spp. Modifications like substituting the phenyl ring with benzodioxole (to enhance lipophilicity) or introducing electron-withdrawing groups (e.g., -CF₃) improve membrane penetration and target binding (e.g., CYP51 enzyme inhibition) .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes?

Discrepancies arise from varying reaction conditions (solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) identifies critical factors. For example, higher E:Z ratios are achieved with non-polar solvents (toluene) and slow reagent addition to minimize kinetic control .

Q. How do toxicity and pharmacokinetic properties inform its use in pharmacological studies?

Acute toxicity is assessed via OECD 423 guidelines (rodent models), while ADMET predictions (SwissADME, pkCSM) evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration. The ester group enhances metabolic stability compared to carboxylic acid derivatives .

Q. Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low Yield in Polar Solvents : Polar solvents (e.g., DMF) promote Z-isomer formation. Switching to tert-butyl esters or ionic liquids improves E-selectivity .
  • Byproduct Formation : Competing N- vs. S-alkylation in imidazole derivatives is mitigated by using excess thiolating agents (e.g., methimazole) .

Q. How can hybrid DFT/Molecular Dynamics (MD) simulations improve understanding of its biological interactions?

MD simulations (AMBER/CHARMM force fields) model ligand-receptor binding (e.g., EGFR kinase). Free energy calculations (MM-PBSA) quantify binding affinities, guiding structure-activity relationship (SAR) studies for drug design .

Properties

IUPAC Name

ethyl 3-imidazol-1-yl-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)10-13(16-9-8-15-11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTOBTTWDSJMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741603
Record name Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87265-59-6
Record name Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate
Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate

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